8-(4-Ethylphenyl)-8-oxooctanoic acid

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

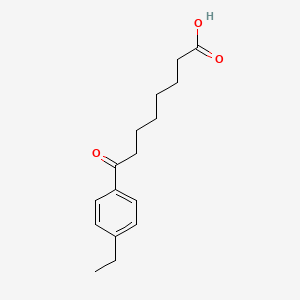

8-(4-Ethylphenyl)-8-oxooctanoic acid exhibits a well-defined molecular structure characterized by the molecular formula Carbon sixteen Hydrogen twenty-two Oxygen three, corresponding to a molecular weight of 262.34 grams per mole. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 8-(4-ethylphenyl)-8-oxooctanoic acid, reflecting its structural composition of an octanoic acid chain with a ketone functionality at the eighth carbon position, which is further substituted with a para-ethylphenyl group.

The molecular architecture features several distinct structural elements that contribute to its chemical properties and reactivity patterns. The compound contains a linear eight-carbon aliphatic chain terminated by a carboxylic acid functional group, providing the characteristic octanoic acid backbone. At the eighth position from the carboxylic acid terminus, a ketone carbonyl group serves as a connecting bridge to the aromatic portion of the molecule. The aromatic component consists of a benzene ring bearing an ethyl substituent at the para position relative to the ketone attachment point.

The canonical Simplified Molecular Input Line Entry System representation of the compound is CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O, which provides a linear notation describing the connectivity of all atoms within the molecular structure. This representation clearly illustrates the ethyl group attachment to the benzene ring, the ketone linkage, and the carboxylic acid terminus. The International Chemical Identifier string InChI=1S/C16H22O3/c1-2-13-9-11-14(12-10-13)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) provides additional structural information including hydrogen count and connectivity patterns.

The structural organization of 8-(4-Ethylphenyl)-8-oxooctanoic acid creates distinct molecular regions with different chemical properties. The hydrophobic alkyl chain portion contributes to lipophilicity, while the terminal carboxylic acid group introduces polar characteristics and potential for hydrogen bonding interactions. The aromatic ketone moiety serves as an electrophilic center that can participate in various chemical transformations and biological interactions.

Table 1. Molecular Properties of 8-(4-Ethylphenyl)-8-oxooctanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | Carbon₁₆Hydrogen₂₂Oxygen₃ |

| Molecular Weight | 262.34 g/mol |

| International Union of Pure and Applied Chemistry Name | 8-(4-ethylphenyl)-8-oxooctanoic acid |

| Chemical Abstracts Service Number | 898791-35-0 |

| International Chemical Identifier Key | NMOPEAQEGUGBOL-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Crystallographic Characterization and Conformational Analysis

Crystallographic analysis of aromatic keto acids similar to 8-(4-Ethylphenyl)-8-oxooctanoic acid reveals important structural features that influence molecular packing and intermolecular interactions. X-ray crystallography serves as the primary experimental method for determining atomic and molecular structures in crystalline materials, providing three-dimensional pictures of electron density distribution and atomic positions within crystal lattices. The technique involves measuring angles and intensities of X-ray diffraction patterns produced when crystalline samples are exposed to monochromatic X-ray beams.

Modern X-ray crystallographic studies of organic compounds typically employ single-crystal methods that require crystals larger than 0.1 millimeters in all dimensions, with regular internal structure and minimal imperfections such as cracks or twinning. The experimental setup involves placing crystals in intense X-ray beams, usually of single wavelength, which produces regular reflection patterns that are recorded as the crystal is gradually rotated through multiple orientations. Data collection typically involves tens of thousands of reflections that are subsequently processed using computational methods combined with chemical information to produce refined atomic arrangement models.

For structurally related aromatic ketone compounds, crystallographic studies have revealed significant conformational features. Analysis of tert-Butyl 2-methyl-2-(4-methylbenzoyl)-propanoate, which shares structural similarities with 8-(4-Ethylphenyl)-8-oxooctanoic acid, demonstrates bent molecular conformations with dihedral angles of approximately 75.3 degrees between benzene ring planes and ester functionality groups. These findings suggest that similar aromatic keto acid compounds may exhibit comparable conformational preferences due to steric interactions between aromatic and aliphatic portions of the molecules.

Intermolecular interactions play crucial roles in crystal packing arrangements of aromatic keto acids. Crystallographic studies indicate that molecules frequently form infinite chains through weak carbon-hydrogen to oxygen hydrogen-bonded interactions between benzene ring hydrogen atoms and ketone oxygen atoms of adjacent molecules. Additionally, hydrophobic stacking interactions between alkyl groups on neighboring chains contribute to crystal stability, with carbon-hydrogen to hydrogen-carbon contacts as short as 2.37 Angstroms observed between adjacent molecular chains.

The conformational flexibility of 8-(4-Ethylphenyl)-8-oxooctanoic acid likely allows for multiple stable conformations in solution and solid states. The long aliphatic chain connecting the carboxylic acid group to the aromatic ketone moiety provides considerable rotational freedom, enabling the molecule to adopt various extended and folded conformations depending on environmental conditions and intermolecular interactions.

Table 2. Crystallographic Parameters for Related Aromatic Keto Compounds

| Compound Type | Dihedral Angle (degrees) | Intermolecular Contacts | Packing Arrangement |

|---|---|---|---|

| Aromatic Ketone Esters | 75.3 | Carbon-Hydrogen···Oxygen | Infinite Chains |

| Hydrophobic Regions | - | Carbon-Hydrogen···Hydrogen-Carbon (2.37 Å) | Stacked Arrangements |

Comparative Analysis with Structurally Related Aromatic Keto Acids

Structural comparison of 8-(4-Ethylphenyl)-8-oxooctanoic acid with related aromatic keto acids provides valuable insights into structure-property relationships within this compound class. The most closely related analog is 8-(4-Methylphenyl)-8-oxooctanoic acid, which differs only in the aromatic substituent, featuring a methyl group instead of an ethyl group at the para position of the benzene ring.

8-(4-Methylphenyl)-8-oxooctanoic acid exhibits the molecular formula Carbon₁₅Hydrogen₂₀Oxygen₃ with a molecular weight of 248.32 grams per mole, making it 14.02 atomic mass units lighter than its ethyl analog. The Chemical Abstracts Service number for the methyl compound is 35333-11-0, and its canonical Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O. Both compounds share identical octanoic acid backbones and ketone positioning, with the primary structural difference residing in the length of the para-aromatic substituent.

The structural features of both compounds include carboxylic acid functional groups at terminal positions, ketone groups at the eighth carbon positions, and para-substituted methylphenyl or ethylphenyl groups attached to the octanoic acid backbones. These similarities suggest comparable chemical reactivity patterns, including potential for oxidation, reduction, and substitution reactions. The compounds can participate in various chemical transformations such as esterification of carboxylic acid groups, reduction of ketone functionalities to alcohols, and electrophilic aromatic substitution reactions on benzene rings.

Another structurally related compound within this family is 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid, which incorporates both bromine and methyl substituents on the aromatic ring. This compound has the molecular formula Carbon₁₅Hydrogen₁₉BromineOxygen₃ and a molecular weight of 327.21 grams per mole. The presence of the bromine atom significantly alters the electronic properties of the aromatic system and provides additional sites for chemical modification through nucleophilic substitution reactions.

Comparative analysis reveals that halogen-substituted analogs such as 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid exhibit enhanced reactivity due to the electron-withdrawing effects of halogen substituents. These compounds typically show increased binding affinity to biological targets and modified physicochemical properties compared to their unsubstituted counterparts. The bromine atom serves as both an activating group for certain reactions and a leaving group for nucleophilic substitution processes.

The mechanism of action for these aromatic keto acids involves interactions with biological targets such as enzymes and receptors, where the aromatic ketone moiety plays a crucial role in binding affinity and selectivity. The specific substituent patterns on the aromatic rings influence the compounds' lipophilicity, electronic distribution, and steric properties, thereby affecting their biological activities and potential therapeutic applications.

Table 3. Comparative Analysis of Structurally Related Aromatic Keto Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Aromatic Substituent | Chemical Abstracts Service Number |

|---|---|---|---|---|

| 8-(4-Ethylphenyl)-8-oxooctanoic acid | C₁₆H₂₂O₃ | 262.34 | 4-Ethyl | 898791-35-0 |

| 8-(4-Methylphenyl)-8-oxooctanoic acid | C₁₅H₂₀O₃ | 248.32 | 4-Methyl | 35333-11-0 |

| 8-(4-Bromo-2-methylphenyl)-8-oxooctanoic acid | C₁₅H₁₉BrO₃ | 327.21 | 4-Bromo-2-methyl | 898767-40-3 |

| 8-(3-Bromo-4-methylphenyl)-8-oxooctanoic acid | C₁₄H₁₇BrO₃ | 313.19 | 3-Bromo-4-methyl | Not specified |

Properties

IUPAC Name |

8-(4-ethylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-13-9-11-14(12-10-13)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPEAQEGUGBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645421 | |

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-35-0 | |

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Esterification and Amide Formation

A common synthetic route involves the formation of ester or amide intermediates from 8-oxooctanoic acid derivatives, followed by substitution with 4-ethylphenyl-containing amines or alcohols.

Amide/Ester Coupling Using Carbodiimide Chemistry :

The reaction of 8-oxooctanoic acid esters (e.g., methyl or ethyl esters) with 4-ethylphenyl amines or 2-(4-aminophenyl)ethanol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF solvent at room temperature yields the corresponding amide or ester derivatives. This method achieves high yields (83-86%) and purity after purification by flash chromatography.

Halogenation and Subsequent Substitution

Chlorination of Hydroxy-Substituted Octanoic Acid Esters :

The preparation of chlorinated intermediates such as 6,8-dichloro-octanoic acid ethyl ester is achieved by reacting 6-hydroxy-8-chloroctanoic acid ethyl ester with chlorination agents (e.g., thionyl chloride) in the presence of acid-binding agents like N,N-dimethyl benzylamine. This reaction is conducted in organic solvents (e.g., dichloroethane) under controlled temperature (-5°C to 85°C) to optimize yield and purity.This chlorinated intermediate can be further transformed by nucleophilic substitution to introduce nitrogen-containing groups or other functionalities relevant to the target compound.

Amino Acid Derivative Formation via Cyanate Reaction

A patented method describes the conversion of halogenated carboxylic acid esters to amino acid derivatives by reaction with metal cyanates, followed by heating to induce decarboxylation and precipitation of amino acid hydrochlorides. This method allows for substitution of chlorine atoms by nitrogen-containing groups efficiently and is suitable for large-scale synthesis.

The reaction proceeds without the need for formic acid and achieves complete conversion within 3 hours at temperatures above 130-150°C.

Detailed Reaction Data and Conditions

| Step | Reactants & Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 8-ethoxy-8-oxooctanoic acid + 2-(4-aminophenyl)ethanol + DCC + HOBt | DMF, RT, 12 h | 86 | Flash chromatography purification; ESI-MS confirms product |

| 2 | 6-hydroxy-8-chloroctanoic acid ethyl ester + Thionyl chloride + N,N-dimethyl benzylamine | Dichloroethane, -5°C to 85°C, 30 min hold | 95.24 | Vacuum distillation at 5 mmHg, 172-176°C; high purity chlorinated intermediate |

| 3 | Halogenated carboxylic acid ester + metal cyanate | Heat >130°C, 3 h | High | Amino acid hydrochloride precipitates; no formic acid needed; suitable for scale-up |

Research Findings and Analysis

The carbodiimide-mediated coupling reactions are well-established for synthesizing amide and ester derivatives of 8-oxooctanoic acid, providing high yields and purity with mild reaction conditions.

Chlorination methods using thionyl chloride and organic bases enable selective halogenation of hydroxy-substituted octanoic acid esters, which are key intermediates for further functionalization.

The cyanate substitution method offers a robust route to amino acid derivatives from halogenated esters, with efficient nitrogen incorporation and scalability.

Purification techniques such as flash chromatography and vacuum distillation are critical for obtaining high-purity products suitable for further synthetic steps or applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide Coupling | DCC, HOBt, DMF, RT, 12 h | High yield, mild conditions | Requires careful purification |

| Chlorination of Hydroxy Esters | Thionyl chloride, N,N-dimethyl benzylamine, dichloroethane, controlled temp | High yield, recyclable base | Requires temperature control |

| Cyanate Substitution | Metal cyanate, heat >130°C, no formic acid | Efficient N-substitution, scalable | High temperature needed |

Chemical Reactions Analysis

Types of Reactions: 8-(4-Ethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of 8-(4-Ethylphenyl)-8-oxooctanoic acid derivatives with additional carboxylic acid groups.

Reduction: Formation of 8-(4-Ethylphenyl)-8-hydroxyoctanoic acid.

Substitution: Formation of halogenated derivatives of 8-(4-Ethylphenyl)-8-oxooctanoic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by an ethyl-substituted phenyl group attached to an octanoic acid backbone with a ketone functional group. Its molecular formula is C17H26O3, which influences its solubility, reactivity, and biological interactions.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 8-(4-Ethylphenyl)-8-oxooctanoic acid serves as an intermediate in synthesizing more complex organic molecules. Its reactivity facilitates various organic reactions, making it valuable for chemical research.

2. Biology

- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases. It can act as a substrate leading to the hydrolysis of the ester bond, releasing biologically active components.

3. Medicine

- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial properties are ongoing. The compound has shown promise in modulating oxidative stress responses and influencing gene expression related to inflammation .

4. Industry

- Material Development : It is employed in developing new materials and chemical processes, particularly in the production of specialty chemicals and polymers.

Biological Activities

Research indicates that 8-(4-Ethylphenyl)-8-oxooctanoic acid exhibits several biological activities:

- Antitumor Activity : The compound has demonstrated significant inhibitory effects on cancer cell proliferation across various cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 15 | Inhibition of proliferation |

| MDA-MB-231 (Breast) | 10 | Reduced migration |

| HepG2 (Liver) | 20 | Induction of apoptosis |

- Antimicrobial Properties : It has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

Antitumor Effects

In a study focusing on lung cancer cells (A549), 8-(4-Ethylphenyl)-8-oxooctanoic acid significantly reduced cell viability at concentrations as low as 15 µM. The mechanism involved apoptosis induction, evidenced by increased caspase activity.

Antimicrobial Testing

Another study evaluated the compound's efficacy against various pathogens. Results indicated strong antibacterial properties with a MIC of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Future Research Directions

Despite promising findings regarding the applications of 8-(4-Ethylphenyl)-8-oxooctanoic acid, further research is necessary to fully elucidate its biological activities:

- Detailed Mechanistic Studies : Understanding molecular interactions with specific enzymes and receptors.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Toxicology Assessments : Evaluating safety for therapeutic applications.

Mechanism of Action

The mechanism of action of 8-(4-Ethylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among 8-aryl-8-oxooctanoic acids lie in the substituents on the phenyl ring and modifications to the carboxylic acid group. Key analogs include:

*Estimated based on similar analogs.

Key Observations:

- Lipophilicity (XLogP3-AA): The ethyl group in 8-(4-Ethylphenyl)-8-oxooctanoic acid likely increases lipophilicity compared to the unsubstituted phenyl variant (XLogP3 ~2.8 for phenyl vs. ~3.5 for ethylphenyl). Halogenated analogs (e.g., chloro, bromo, iodo) show similar lipophilicity but may exhibit distinct electronic effects due to electronegativity differences .

- Polar Surface Area: All analogs share identical topological polar surface areas (54.4 Ų), suggesting comparable solubility profiles.

Biological Activity

8-(4-Ethylphenyl)-8-oxooctanoic acid is an organic compound characterized by an ethyl-substituted phenyl group and a ketone functional group on an octanoic acid backbone. Its structural uniqueness contributes to its diverse biological activities, making it a subject of interest in biochemical and pharmacological research.

The biological activity of 8-(4-Ethylphenyl)-8-oxooctanoic acid is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Notably, it has been shown to interact with receptor-type tyrosine-protein phosphatase beta, influencing several cellular signaling pathways. This interaction can lead to alterations in enzyme activity, affecting processes such as gene expression and cellular metabolism.

Biochemical Pathways

The compound plays a significant role in biochemical reactions, impacting oxidative stress responses and inflammatory pathways. It has been observed to modulate the expression of genes associated with these processes, suggesting potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

Cellular Effects

Research indicates that 8-(4-Ethylphenyl)-8-oxooctanoic acid influences various cellular functions. It exhibits specific subcellular localization, which affects its biological activity. The compound has been reported to localize in the cytoplasm, mitochondria, and nucleus, potentially altering cellular signaling and metabolic processes.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of 8-(4-Ethylphenyl)-8-oxooctanoic acid on tumor cells. For instance, it has demonstrated significant inhibitory effects on the growth of various cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism involves the modulation of histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells .

Case Study: HDAC Inhibition

In a study focused on HDAC6 inhibitors, derivatives similar to 8-(4-Ethylphenyl)-8-oxooctanoic acid were evaluated for their antiproliferative activity. The most potent compounds exhibited low nanomolar IC50 values against HDAC6, highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of 8-(4-Ethylphenyl)-8-oxooctanoic acid have also been investigated. Preliminary findings suggest that it may possess moderate antimicrobial activity against various pathogenic bacteria and fungi. These properties could be leveraged in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-(4-Ethylphenyl)-8-oxooctanoic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 8-Phenyl-8-oxooctanoic acid | Lacks ethyl substitution | Limited biological activity |

| 8-(4-Methylphenyl)-8-oxooctanoic acid | Contains a methyl group | Different reactivity profile |

| 8-(4-Isopropylphenyl)-8-oxooctanoic acid | Contains an isopropyl group | Varies in biological effects |

The presence of the ethyl group on the phenyl ring in 8-(4-Ethylphenyl)-8-oxooctanoic acid enhances its chemical reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-(4-Ethylphenyl)-8-oxooctanoic acid?

- Methodological Answer : The synthesis typically involves two steps:

Esterification : Reacting 8-(4-ethylphenyl)-8-oxooctanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate .

Hydrolysis : Saponification of the ethyl ester (e.g., using NaOH or LiOH) under reflux to yield the carboxylic acid.

Key considerations include optimizing reaction time and temperature to prevent side reactions like over-oxidation. Purity is confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 8-(4-Ethylphenyl)-8-oxooctanoic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve the ethylphenyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.8 ppm for aromatic protons) and keto-carbonyl (δ ~200–210 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch of carboxylic acid).

- MS : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 289.1 .

Q. How can researchers purify 8-(4-Ethylphenyl)-8-oxooctanoic acid after synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate crystals.

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) removes unreacted starting materials.

Purity is assessed via melting point analysis (expected range: 85–90°C) and TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enable precise control of residence time and temperature, improving yield (>85%) compared to batch reactors .

- Catalyst Screening : Test solid acids (e.g., Amberlyst-15) to reduce byproducts. Computational modeling (DFT) predicts activation energies for reaction optimization .

Q. What strategies resolve contradictions in NMR data due to keto-enol tautomerism?

- Methodological Answer :

- Variable Temperature (VT) NMR : Conduct experiments at 25°C and -40°C to observe tautomeric shifts.

- 2D NMR (COSY, HSQC) : Assign overlapping peaks; the keto form dominates in DMSO-d₆ due to hydrogen bonding with the solvent .

Q. How does the ethylphenyl substituent influence biological activity compared to halogenated analogs?

- Methodological Answer :

- In Vitro Assays : Compare inhibition of cyclooxygenase-2 (COX-2) with 8-(4-fluorophenyl)-8-oxooctanoic acid. Ethyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability but reducing solubility.

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data to predict activity .

Q. What are the challenges in assessing in vivo pharmacokinetics of 8-(4-Ethylphenyl)-8-oxooctanoic acid?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots.

- Tracer Studies : Use ¹⁴C-labeled compound to track distribution; ethylphenyl groups may prolong half-life but increase plasma protein binding (>90%) .

Q. How can computational methods predict reactivity in substitution reactions?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution at the para position (lowest activation energy: ΔG‡ ~15 kcal/mol).

- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.